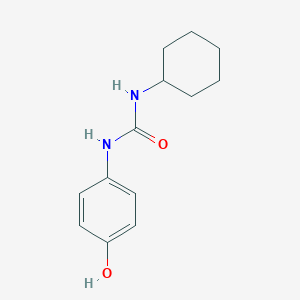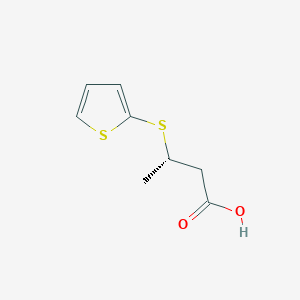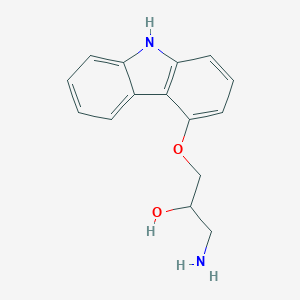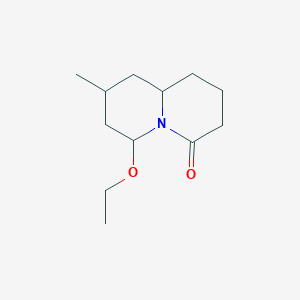
6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one, also known as EMQ, is a synthetic compound that belongs to the class of quinolizidines. EMQ has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The exact mechanism of action of 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one is not fully understood. However, it has been suggested that 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one acts as a GABA receptor agonist, which may explain its anticonvulsant and anxiolytic effects. 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has also been shown to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its antidepressant effects.
Biochemische Und Physiologische Effekte
6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant effects. 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has also been shown to reduce the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, which may contribute to its potential as a treatment for Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for laboratory experiments. 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one also has a wide range of biological activities, making it useful for studying various physiological and biochemical processes. However, 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one also has several limitations. It is not very water-soluble, which can make it difficult to administer in vivo. 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one also has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one. One area of interest is the development of more potent and selective 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to determine the exact mechanism of action of 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one and to elucidate its potential therapeutic targets.
Synthesemethoden
6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one can be synthesized by the reaction of 1,2,3,4-tetrahydroquinoline-4-one with ethyl bromoacetate in the presence of potassium carbonate. The resulting compound can be further purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have a wide range of biological activities, including anticonvulsant, analgesic, anxiolytic, and antidepressant effects. 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has also been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
130407-32-8 |
|---|---|
Produktname |
6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one |
Molekularformel |
C12H21NO2 |
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
6-ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one |
InChI |
InChI=1S/C12H21NO2/c1-3-15-12-8-9(2)7-10-5-4-6-11(14)13(10)12/h9-10,12H,3-8H2,1-2H3 |
InChI-Schlüssel |
RBZFYMPKTRPSCO-UHFFFAOYSA-N |
SMILES |
CCOC1CC(CC2N1C(=O)CCC2)C |
Kanonische SMILES |
CCOC1CC(CC2N1C(=O)CCC2)C |
Synonyme |
4H-Quinolizin-4-one,6-ethoxyoctahydro-8-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-](/img/structure/B137528.png)
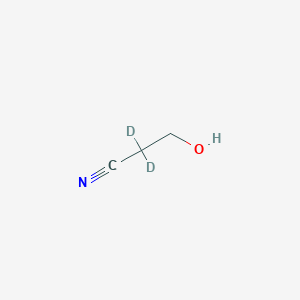
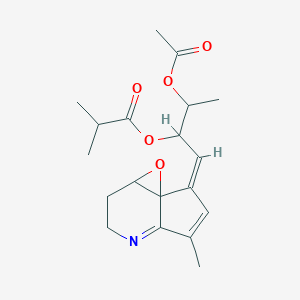

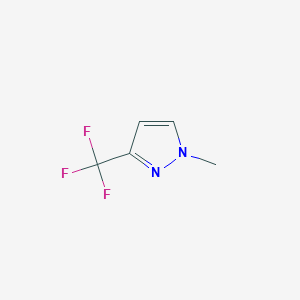


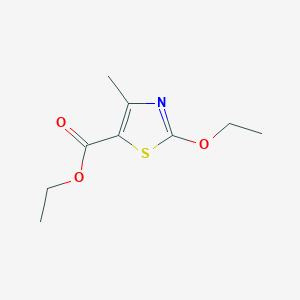
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B137543.png)


